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Compound of Interest

[4-(2-
Compound Name: Morpholinoethoxy)phenyllmethyla
mine
Cat. No.: B114205
\ v

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectral
data for the compound [4-(2-Morpholinoethoxy)phenyllmethylamine, a molecule of interest
in medicinal chemistry and drug development. In the absence of publicly available experimental
spectra, this document presents a predictive analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic
principles and data from analogous structures. This guide also outlines detailed, generalized
experimental protocols for acquiring such data, serving as a valuable resource for researchers
synthesizing and characterizing this and similar molecules.

Introduction

[4-(2-Morpholinoethoxy)phenyllmethylamine is a chemical entity that incorporates several
key pharmacophores: a morpholine ring, an ethoxy linker, a phenyl group, and a methylamine
moiety. These functional groups are prevalent in a wide range of biologically active compounds,
making the understanding of their spectroscopic signatures crucial for unambiguous structure
elucidation and quality control in synthetic chemistry. This guide aims to provide a predictive
framework for the spectral characteristics of this compound.
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Predicted Spectral Data

The following tables summarize the expected spectral data for [4-(2-
Morpholinoethoxy)phenyllmethylamine. These predictions are based on the analysis of its
constituent functional groups and typical values reported for similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (Solvent: CDCls, 400 MHz)

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

Ar-H (ortho to
~7.2-7.3 d 2H

CH2NHz2)
~6.8-6.9 d 2H Ar-H (ortho to OCHz2)
~4.1 t 2H Ar-O-CHz-CHz-N
~ 3.8 S 2H Ar-CH2-NH:
~3.7 t 4H O(CH2CH2):2N
~2.8 t 2H Ar-O-CHz-CHz-N
~25 t 4H O(CH2CH2)2N
~1.6 brs 2H CH2-NHz2

Table 2: Predicted 13C NMR Data (Solvent: CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assighment
~ 158 Ar-C-O
~ 132 Ar-C-CHz2NH:
~130 Ar-CH (ortho to CHz2NHz2)
~ 115 Ar-CH (ortho to OCHy2)
~ 67 Ar-O-CHz2-CH2-N
~ 66 O(CH2CH2)2N
~ 58 Ar-O-CH2-CH2-N
~ 54 O(CH2CH2)2N
~ 46 Ar-CHz-NH:

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
Frequency (cm™?) Intensity Assignment
3350-3250 Medium, Broad N-H stretch (amine)
3050-3000 Medium Aromatic C-H stretch
2950-2800 Strong Aliphatic C-H stretch
1610, 1510 Strong Aromatic C=C stretch
1600-1500 Medium N-H bend (amine)
1250-1200 Strong Aryl-O stretch (asymmetric)
1120-1080 Strong C-N stretch (morpholine)
1050-1000 Strong Alkyl-O stretch (symmetric)
830.810 Strong p-disubstituted benzene C-H

bend (out-of-plane)
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Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Interpretation

236 Molecular lon (M%)

206 [M - CH2NHz]*

135 [M - CeH12NO]* (cleavage of ethoxy-
morpholine)

121 [HzN-CH2-CeHa4-O]*

100 [CeH12NO]J* (morpholinoethyl fragment)

86 [CsH1oN]* (morpholine fragment)

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for a small
organic molecule like [4-(2-Morpholinoethoxy)phenyllmethylamine.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
a deuterated solvent (e.g., CDCl3, DMSO-de).

 Internal Standard: Add a small amount of a reference standard (e.g., tetramethylsilane, TMS)
if not already present in the solvent.

 Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-pulse proton spectrum with a 90° pulse.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).
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o Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.
o Set the spectral width to cover the expected range (e.g., 0-200 ppm).
o Alarger number of scans will be required due to the lower natural abundance of 13C.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction.

IR Spectroscopy

e Sample Preparation:

o Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder
and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance
(ATR) accessory.

o Liquid/Qil: Place a drop of the sample between two salt plates (e.g., NaCl).

o Background Spectrum: Record a background spectrum of the empty sample compartment
(or KBr pellet/salt plates).

o Sample Spectrum: Record the spectrum of the sample. The instrument will automatically
ratio the sample spectrum against the background.

o Data Acquisition: Scan over the mid-IR range (e.g., 4000-400 cm~1). Co-add multiple scans
(e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable inlet system (e.qg., direct infusion, or coupled with a gas or liquid chromatograph).

 |onization: Use an appropriate ionization technique. Electron lonization (EI) is common for
generating fragment ions and providing structural information. Electrospray lonization (ESI)
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is a softer technique that is useful for determining the molecular weight.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a novel chemical compound.

Spectroscopic Analysis

Mass Spectrometry

A
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Caption: Workflow for Compound Characterization.

Conclusion

This guide provides a foundational understanding of the expected spectral characteristics of [4-
(2-Morpholinoethoxy)phenyllmethylamine. The predictive data and generalized protocols
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presented herein are intended to assist researchers in the synthesis, purification, and structural
elucidation of this and related compounds. It is important to note that actual experimental data
may vary depending on the specific conditions, such as the solvent used, sample
concentration, and instrument parameters. Therefore, the information in this guide should be
used as a reference for the interpretation of experimentally acquired data.

 To cite this document: BenchChem. [Spectral Data Analysis of [4-(2-
Morpholinoethoxy)phenyllmethylamine: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b114205#spectral-data-for-4-2-
morpholinoethoxy-phenyl-methylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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